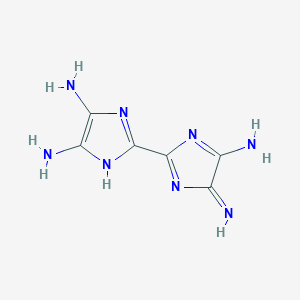

2-(4,5-Diamino-2H-imidazol-2-ylidene)-2H-imidazole-4,5-diamine

Description

Properties

CAS No. |

752210-89-2 |

|---|---|

Molecular Formula |

C6H8N8 |

Molecular Weight |

192.18 g/mol |

IUPAC Name |

2-(4-amino-5-iminoimidazol-2-yl)-1H-imidazole-4,5-diamine |

InChI |

InChI=1S/C6H8N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-8H2,(H,11,12)(H3,9,10,13,14) |

InChI Key |

CDYVBUNNTWVZTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N1)C2=NC(=N)C(=N2)N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with formaldehyde in the presence of a base, followed by cyclization to form the biimidazole core. The amine groups are then introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted biimidazole derivatives, which can be tailored for specific applications by modifying the functional groups attached to the core structure.

Scientific Research Applications

Chemistry

In chemistry, [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.

Biology

In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, derivatives of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its versatile functionalization.

Mechanism of Action

The mechanism of action of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological receptors in medicinal applications. The compound’s biimidazole core allows it to coordinate with metal centers, facilitating catalytic reactions. In biological systems, the amine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Amino vs. Aryl/ Heteroaryl Substituents

- Target Compound: The presence of amino groups at positions 4 and 5 on both imidazole rings distinguishes it from many analogs. Amino groups are electron-donating, increasing the basicity of the imidazole nitrogen atoms and enhancing solubility in polar solvents .

- 2,4,5-Triaryl Derivatives (e.g., Lophine) : Compounds like 2,4,5-triphenylimidazole (lophine) and its pyridyl analogs (e.g., 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole) feature aromatic substituents. These groups reduce solubility in water but improve stability in organic solvents and enable π-π stacking interactions, which are critical for chemiluminescence and solid-state packing .

- Halogenated Derivatives : Derivatives such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole () introduce electron-withdrawing groups, which decrease ring basicity and alter reactivity in electrophilic substitution reactions.

Fused-Ring Systems

- Imidazo[4,5-g]quinazolines : These compounds () incorporate fused quinazoline and imidazole rings, expanding conjugation and planar surfaces. This structural feature is absent in the target compound but is associated with pharmacological properties, such as kinase inhibition .

- Thiadiazinoquinazolinones: describes fused systems with sulfur-containing heterocycles, which introduce additional sites for hydrogen bonding (via thiones) and redox activity.

Physicochemical Properties

Biological Activity

2-(4,5-Diamino-2H-imidazol-2-ylidene)-2H-imidazole-4,5-diamine, also known by its CAS number 752210-89-2, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C6H8N6. Its structure features two imidazole rings that contribute to its biological activity through various interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity. A notable study reported that certain imidazole derivatives showed minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One particular investigation focused on the compound's ability to inhibit MDM2-p53 interactions, a critical pathway in tumorigenesis. This inhibition can lead to the reactivation of p53 tumor suppressor activity, promoting apoptosis in cancer cells .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The imidazole ring system is known to interact with nucleic acids and proteins in bacteria, leading to disruption of essential cellular processes.

- Anticancer Mechanism : The ability to inhibit MDM2-p53 interaction suggests a pathway where the compound can enhance p53-mediated apoptosis, thereby reducing tumor growth.

- Cardiovascular Effects : Studies have shown that compounds with imidazole moieties can act as agonists at imidazoline receptors, influencing cardiovascular parameters such as mean arterial blood pressure (MAP) and heart rate (HR) .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study evaluated the antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition rates compared to standard antibiotics.

- Cancer Cell Lines : In vitro studies using human hepatoblastoma cell lines (HepG2) revealed that treatment with the compound led to reduced cell viability and increased apoptosis markers.

- Hypertensive Models : Animal studies involving spontaneously hypertensive rats showed that administration of imidazole derivatives resulted in a significant reduction in MAP, suggesting potential use as antihypertensive agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.